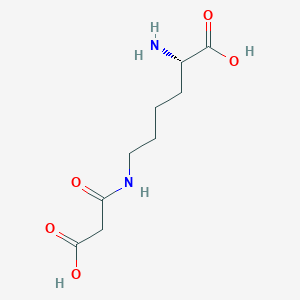
N6-(2-Carboxyacetyl)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(2-Carboxyacetyl)-L-lysine is a derivative of the amino acid lysine, where the ε-amino group of lysine is modified with a carboxyacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Carboxyacetyl)-L-lysine typically involves the reaction of L-lysine with a carboxyacetylating agent. One common method is the reaction of L-lysine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous solution with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N6-(2-Carboxyacetyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyacetyl group to a hydroxyl group.
Substitution: The carboxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the carboxyacetyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
N6-(2-Carboxyacetyl)-L-lysine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein modifications and interactions.
Industry: It may be used in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of N6-(2-Carboxyacetyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyacetyl group can modify the activity of these targets by altering their structure or function. This modification can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N6-(2-Carboxyethyl)-L-lysine
- N6-(2-Carboxypropyl)-L-lysine
- N6-(2-Carboxybutyl)-L-lysine
Uniqueness
N6-(2-Carboxyacetyl)-L-lysine is unique due to its specific carboxyacetyl modification, which can confer distinct biochemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where precise modifications are required.
Propriétés
Formule moléculaire |
C9H16N2O5 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
Clé InChI |
MCSXQLOMUKSQTN-LURJTMIESA-N |
SMILES isomérique |
C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
C(CCNC(=O)CC(=O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



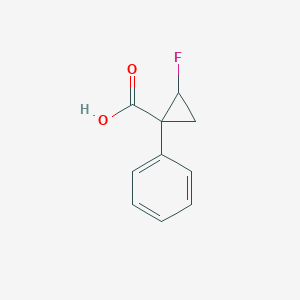
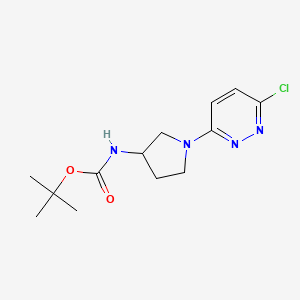
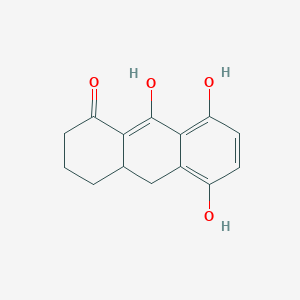

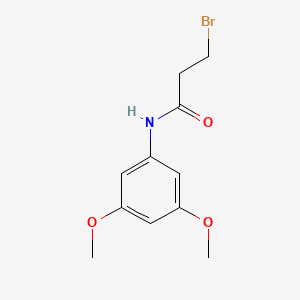
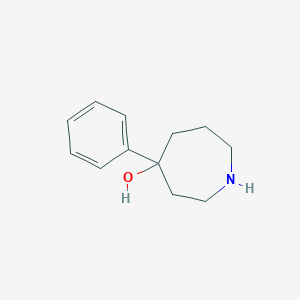




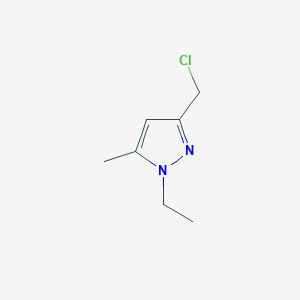
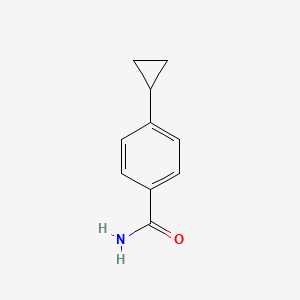
![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
